An In-depth Technical Guide to 5-Amino-6-chloro-o-cresol (CAS Number 84540-50-1)
An In-depth Technical Guide to 5-Amino-6-chloro-o-cresol (CAS Number 84540-50-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and toxicological data for 5-Amino-6-chloro-o-cresol. This compound is primarily utilized in the cosmetics industry as a hair dye ingredient.
Core Properties and Data
5-Amino-6-chloro-o-cresol is an aromatic organic compound that functions as a coupler in oxidative and non-oxidative hair dye formulations.[1] As a secondary intermediate, it reacts with a primary intermediate in the presence of an oxidizing agent, such as hydrogen peroxide, to form the final dye molecule within the hair shaft.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 5-Amino-6-chloro-o-cresol is presented in Table 1. The compound is a solid at room temperature and is soluble in water.[2]
| Property | Value | Source |
| CAS Number | 84540-50-1 | --INVALID-LINK-- |
| Molecular Formula | C₇H₈ClNO | --INVALID-LINK-- |
| Molecular Weight | 157.60 g/mol | --INVALID-LINK-- |
| Appearance | Solid, beige fine powder | --INVALID-LINK-- |
| Melting Point | 80-83 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 262.7 °C | --INVALID-LINK-- |
| Water Solubility | Soluble | --INVALID-LINK-- |
| logP (Octanol-Water Partition Coefficient) | 1.9 | --INVALID-LINK-- |
| UV Absorption | Symmetrical absorption peak below 300 nm | --INVALID-LINK-- |
| Purity | >98% | --INVALID-LINK-- |
Toxicological Data
The toxicological profile of 5-Amino-6-chloro-o-cresol has been evaluated for its use in cosmetic products. Key toxicological endpoints are summarized in Table 2. The Expert Panel for Cosmetic Ingredient Safety has concluded that it is safe for use in hair dyes at current concentrations. It is noted to be an ocular irritant but is not genotoxic and exhibits slow absorption through the skin.
| Parameter | Result | Species | Source |
| Acute Oral LD₅₀ | 1200 mg/kg bw | Mouse | --INVALID-LINK-- |
| 90-day Oral NOAEL | 100 mg/kg/d | Rat | --INVALID-LINK-- |
| Genotoxicity | Not genotoxic | In vitro/In vivo assays | --INVALID-LINK-- |
| Ocular Irritation | Irritant | Not specified | --INVALID-LINK-- |
| Dermal Absorption | Slow absorption | Not specified | --INVALID-LINK-- |
Mechanism of Action in Hair Dyeing
In permanent hair color formulations, 5-Amino-6-chloro-o-cresol acts as a "coupler." The process, which occurs within the hair shaft, is initiated by an oxidizing agent, typically hydrogen peroxide. This agent oxidizes a "primary intermediate" (often a p-diamine or p-aminophenol derivative), which then reacts with the coupler to form a larger, colored molecule. This larger molecule is trapped within the hair, resulting in a long-lasting color.
Experimental Protocols
Synthesis of 5-Amino-6-chloro-o-cresol
A common method for the synthesis of 5-Amino-6-chloro-o-cresol is the catalytic hydrogenation of its nitro precursor, 6-chloro-5-nitro-o-cresol.
Materials:
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6-chloro-5-nitro-o-cresol
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Methanol (B129727) or Ethanol
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5% Palladium on carbon (Pd/C) catalyst
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Hydrogen gas
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High-pressure hydrogenation kettle
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Nitrogen gas
Procedure:
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Charge a high-pressure hydrogenation kettle with methanol (e.g., 500 kg), 6-chloro-5-nitro-o-cresol (e.g., 100 kg), and 5% palladium on carbon catalyst (e.g., 1 kg).[2]
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Purge the reactor with nitrogen gas three times to remove air.
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Replace the nitrogen atmosphere with hydrogen gas.
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Heat the mixture to a controlled temperature (e.g., 60°C) and pressurize with hydrogen to a specific pressure (e.g., 0.2 MPa).[2]
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Maintain the reaction under these conditions for a set time (e.g., 2.5 hours) with stirring.[2]
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After the reaction is complete, stop the heating and hydrogen supply.
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Filter the reaction mixture under a nitrogen atmosphere to remove the catalyst.
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Recover the solvent (methanol) from the filtrate, for example, by distillation.
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The resulting crude product can be further purified, for instance, by nitrogen-assisted sublimation.[2]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard method for determining the purity of 5-Amino-6-chloro-o-cresol and for its quantification.
Method Overview:
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Technique: Reverse-phase (RP) HPLC.
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Column: A Newcrom R1 column has been reported for this separation.
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Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible methods, formic acid can be used in place of phosphoric acid.
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Detection: While specific UV detection wavelengths were not detailed in the reviewed literature, analysis of similar aromatic amines often occurs in the range of 210-280 nm.
A more detailed protocol, including column dimensions, flow rate, and detector wavelength, would need to be developed and validated for specific applications.
Biological Activity and Signaling Pathways
Extensive searches of scientific and technical literature did not yield any studies on the modulation of specific biological signaling pathways by 5-Amino-6-chloro-o-cresol. Its primary application is in the field of cosmetics as a dye precursor, and its biological mechanism of action beyond toxicological endpoints does not appear to be a subject of current research. Therefore, no signaling pathway diagram can be provided.
Safety and Regulatory Information
5-Amino-6-chloro-o-cresol is classified with GHS hazard statements indicating it is harmful if swallowed, and may cause skin and serious eye irritation. In cosmetic applications, its concentration is regulated. For instance, in the European Union, its use is restricted in hair dye formulations. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe for its intended use in hair dyes under the current practices of use and concentration.
